molecular formula C6H2Cl2O2S B1316666 Thiophene-3,4-dicarbonyl dichloride CAS No. 33527-26-3

Thiophene-3,4-dicarbonyl dichloride

Cat. No.: B1316666
CAS No.: 33527-26-3
M. Wt: 209.05 g/mol
InChI Key: KJEBZMKZUKLTDO-UHFFFAOYSA-N
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Description

Thiophene-3,4-dicarbonyl dichloride is an organic compound with the molecular formula C6H2Cl2O2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-3,4-dicarbonyl dichloride can be synthesized through several methods. One common approach involves the reaction of thiophene-3,4-dicarboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid groups are converted to acyl chlorides .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Thiophene-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.

    Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Thiophene-3,4-dimethanol: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of thiophene-3,4-dicarbonyl dichloride largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the acyl chloride groups act as electrophiles, reacting with nucleophiles to form new bonds. The sulfur atom in the thiophene ring can also participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2,5-dicarbonyl dichloride: Another thiophene derivative with acyl chloride groups at different positions.

    Thiophene-3,4-dicarboxylic acid: The precursor to thiophene-3,4-dicarbonyl dichloride.

Uniqueness

This compound is unique due to the specific positioning of the acyl chloride groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain applications compared to other thiophene derivatives .

Properties

IUPAC Name

thiophene-3,4-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBZMKZUKLTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565655
Record name Thiophene-3,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33527-26-3
Record name Thiophene-3,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions thiophene-3,4-dicarbonyl chloride undergoes, and what are the potential applications of these reactions?

A1: Thiophene-3,4-dicarbonyl chloride is a versatile building block in organic synthesis. One of its primary reactions is Friedel-Crafts acylation. For example, it reacts with benzene in the presence of aluminum chloride [], and with triptycene derivatives under similar conditions []. These reactions result in the formation of new carbon-carbon bonds, expanding the molecular framework and introducing new functionalities.

Q2: How does the structure of thiophene-3,4-dicarbonyl chloride derivatives influence their electrochemical properties?

A2: The research in [] highlights the impact of structural modifications on the electrochemical behavior of thiophene-3,4-dicarbonyl chloride derivatives. For instance, the presence and position of thiophene units, the fusion pattern with triptycene, and the introduction of electron-withdrawing groups like dicyanomethylene significantly affect the reduction potentials and electron accepting abilities of these compounds.

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